Sunitinib

Description

Properties

IUPAC Name |

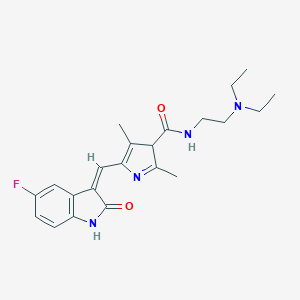

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHZLLDWRZWRT-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sunitinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25 mg/mL over pH of 1.2 to 6.8, Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6), 3.08e-02 g/L | |

| Record name | Sunitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sunitinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sunitinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Orange solid | |

CAS No. |

557795-19-4 | |

| Record name | Sunitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557795-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sunitinib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0557795194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sunitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 557795-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUNITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99T50803M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sunitinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sunitinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sunitinib's Inhibition of VEGFR2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in anti-angiogenic cancer therapy. A primary mechanism of its action is the potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound's effect on VEGFR2 phosphorylation. It details the competitive ATP-binding mechanism, summarizes key quantitative data on its inhibitory potency, outlines comprehensive experimental protocols for assessing VEGFR2 phosphorylation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and VEGFR2

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are central to the process of angiogenesis, the formation of new blood vessels.[1] In many types of cancer, the VEGF/VEGFR2 signaling axis is dysregulated, promoting tumor growth and metastasis.[1] this compound (marketed as Sutent®) is an orally administered small-molecule inhibitor of multiple RTKs, including VEGFRs (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptors (PDGFRs), and others.[2][3] Its anti-cancer efficacy is significantly attributed to its ability to block VEGFR2 activation and downstream signaling.[4]

Mechanism of Action: Competitive Inhibition of VEGFR2 Phosphorylation

The binding of VEGF-A to the extracellular domain of VEGFR2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1] This phosphorylation event is a critical step in activating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1]

This compound exerts its inhibitory effect by acting as an ATP-competitive inhibitor.[3][5] It penetrates the cell cytoplasm and binds to the ATP-binding pocket of the VEGFR2 kinase domain.[3] This direct competition with ATP prevents the transfer of a phosphate (B84403) group to the tyrosine residues, thereby inhibiting receptor autophosphorylation and activation.[3] By blocking this initial step, this compound effectively abrogates the entire downstream signaling cascade. Molecular dynamics simulations have indicated that residues such as L840, V848, E917, F918, C919, G922, L1035, and F1047 in the VEGFR2 kinase domain are important for the hydrophobic interactions with this compound.[6]

Quantitative Data Summary

The potency of this compound's inhibition of VEGFR2 has been quantified through various in vitro and cellular assays. The following table summarizes key inhibitory parameters.

| Parameter | Value | Assay System | Reference |

| IC50 (VEGFR2) | 80 nM | Cell-free kinase assay | [5] |

| Ki (VEGFR2) | 9 nM | ATP-competitive inhibitor assay | [5] |

| IC50 (VEGF-dependent VEGFR2 phosphorylation) | 10 nM | Serum-starved NIH-3T3 cells expressing VEGFR2 | [5] |

| IC50 (VEGF-induced HUVEC proliferation) | 40 nM | Human Umbilical Vein Endothelial Cells | [5] |

| IC50 (VEGFR2 phosphorylation) | 48 nM | Lymphatic endothelial cells | [7] |

Experimental Protocols

The assessment of this compound's effect on VEGFR2 phosphorylation is crucial for both preclinical research and clinical development. Below are detailed protocols for commonly employed experimental techniques.

Western Blot Analysis of VEGFR2 Phosphorylation

This semi-quantitative method is widely used to directly measure the phosphorylation status of VEGFR2 in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium at 37°C and 5% CO2.[8]

-

Seed cells in 6-well plates and grow to 80-90% confluency.[9]

-

Serum-starve the cells for 4-6 hours in a basal medium to reduce baseline VEGFR2 phosphorylation.[9]

-

Pre-treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.[9]

-

Stimulate the cells with recombinant human VEGF-A (typically 20-50 ng/mL) for 5-10 minutes to induce VEGFR2 phosphorylation.[9]

-

-

Cell Lysis and Protein Quantification:

-

Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[9]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[9]

-

Collect the supernatant containing the protein lysate and determine the protein concentration using a BCA protein assay kit.[9]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

-

Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.[10]

-

Wash the membrane three times with TBST.[9]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane again three times with TBST.[9]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.[9]

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control (e.g., β-actin).[10]

-

Quantify band intensities using densitometry software. The ratio of phosphorylated VEGFR2 to total VEGFR2 is then calculated.[9]

-

Cell-Based VEGFR2 Phosphorylation ELISA

This quantitative assay measures the level of phosphorylated VEGFR2 in a high-throughput format.

Protocol:

-

Cell Culture and Treatment:

-

Seed immortalized human umbilical vein endothelial cells (HUE), which endogenously overexpress human VEGFR2, in a 96-well plate.[11]

-

Once confluent, serum-starve the cells.[11]

-

Pre-incubate the cells with various concentrations of this compound.[11]

-

Stimulate with an optimized concentration of VEGF-A to induce robust receptor autophosphorylation.[11]

-

-

Detection and Quantification:

-

Following stimulation, lyse the cells.

-

The level of phosphorylated VEGFR2 in the cell lysates is then quantified using a Sandwich ELISA technique.[11] This typically involves capturing total VEGFR2 and detecting the phosphorylated form with a specific antibody.

-

The results are used to determine the dose-related inhibition of the phospho-VEGFR2 signal and calculate the IC50 value.[11]

-

Visualizations

This compound's Mechanism of Action on VEGFR2 Signaling

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and this compound by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sunitinib in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor with demonstrated anti-tumor and anti-angiogenic activities.[1] Its efficacy stems from the simultaneous inhibition of multiple signaling pathways crucial for tumor growth and vascularization.[2] Murine models are indispensable for the preclinical evaluation of this compound, providing critical data on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This technical guide offers an in-depth review of this compound's behavior in these models, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support researchers in oncology drug development.

Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound functions as an ATP-competitive inhibitor, targeting the intracellular ATP-binding pockets of several RTKs. This action blocks receptor phosphorylation and subsequent downstream signal transduction.[2] The primary molecular targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), stem cell factor receptor (c-KIT), Fms-like tyrosine kinase-3 (FLT3), and RET.[1][2][3] By inhibiting these receptors, this compound disrupts critical oncogenic processes, primarily angiogenesis and direct tumor cell proliferation and survival.[4][5]

Caption: this compound inhibits multiple RTKs, blocking downstream pathways to impede angiogenesis and proliferation.

Pharmacokinetics in Murine Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice is crucial for designing effective dosing schedules and interpreting efficacy studies.

Key Pharmacokinetic Parameters

This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4) into its major active N-desethyl metabolite, SU012662, which is considered equipotent to the parent compound.[1][6] Studies in murine models have established key PK parameters that inform its biological activity.

| Parameter | Value / Observation | Mouse Model | Source |

| Half-life (t½) | ~1.2 hours | Not Specified | [7] |

| Metabolism | Major active metabolite: SU012662 | Mice, Rats, Monkeys | [1] |

| Target Plasma Conc. | 50 - 100 ng/mL (this compound + SU012662) | Animal Models | [1][8] |

| AUC Variation | Follows a ~12-hour rhythm based on administration time. | Male FVB mice | [9][10] |

| AUC Fluctuation | 14-27% higher when administered at 4 a.m./4 p.m. vs. 8 a.m./8 p.m. | Male FVB mice | [9][10] |

| Sex Differences | Significant exposure differences in plasma, liver, brain, and kidney. | Not Specified | [11] |

Experimental Protocol: Murine Pharmacokinetic Study

A typical protocol for assessing this compound's pharmacokinetics involves single or multiple dose administration followed by serial plasma and tissue sampling.

Objective: To determine the pharmacokinetic profile of this compound and its active metabolite SU012662 in plasma and tissues.

1. Animal Model:

-

Species/Strain: Male FVB mice (or other relevant strain, e.g., BALB/c nude for tumor-bearing studies).[9][12]

-

Age: 8-12 weeks.[9]

-

Housing: Controlled environment with a 12-hour light/dark cycle.

2. Drug Formulation and Administration:

-

Formulation: this compound malate (B86768) powder suspended in a vehicle such as 0.5% carboxymethylcellulose.[13]

-

Administration: Oral gavage.[9]

3. Sampling:

-

Groups: Mice are divided into groups corresponding to different time points.

-

Time Points: Blood samples are collected at multiple intervals, such as 1, 2, 3, 5, 10, and 20 hours post-administration.[9]

-

Sample Collection: Blood is collected via methods like retro-orbital bleeding or cardiac puncture into heparinized tubes. Plasma is separated by centrifugation. Tissues of interest (e.g., tumor, liver, brain) are harvested and snap-frozen.[9][14]

4. Bioanalytical Method:

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantification.[7][14]

-

Sample Preparation: Protein precipitation from plasma or homogenization of tissues followed by liquid-liquid or solid-phase extraction.[14]

-

Quantification: this compound and SU012662 concentrations are determined by monitoring specific mass transitions (e.g., m/z 399 → 283 for this compound, m/z 371 → 283 for SU012662).[7] The method should achieve a limit of quantification in the low ng/mL range.[14]

5. Data Analysis:

-

Non-compartmental analysis is used to calculate key PK parameters including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).

Pharmacodynamics in Murine Models

The pharmacodynamic effects of this compound in mice are typically evaluated through its impact on tumor growth, angiogenesis, and the tumor microenvironment.

Quantitative Pharmacodynamic Effects

This compound demonstrates significant anti-tumor and anti-angiogenic activity across a wide range of murine xenograft and genetically engineered models. Common doses range from 20 mg/kg to 80 mg/kg administered daily or on an intermittent schedule.[5][15]

| Effect | Quantitative Result | Dose / Schedule | Tumor Model | Source |

| Survival | 36% improvement in median survival | 80 mg/kg (5 days on, 2 off) | U87MG Glioblastoma | [16][17] |

| Tumor Growth | 1.6-fold reduction in tumor growth | 40 mg/kg (daily) | SKOV3 Ovarian Cancer | [18] |

| Tumor Growth | Significant dose-dependent inhibition | 10 & 40 mg/kg (daily) | BJMC3879 Mammary Cancer | [19] |

| Tumor Growth | Significant reduction in primary tumor growth | 20 mg/kg (daily) | SK-N-BE(2) Neuroblastoma | [15] |

| Angiogenesis | 74% reduction in microvessel density | 80 mg/kg (5 days on, 2 off) | U87MG Glioblastoma | [16][17] |

| Angiogenesis | 36% inhibition of tumor angiogenesis | 40 mg/kg (daily) | Neuroblastoma | [15] |

| Angiogenesis | 2.5-fold reduction in microvessel density | 40 mg/kg (daily) | SKOV3 Ovarian Cancer | [18] |

| Immune Cells | Dose-dependent depletion of MDSCs in tumor, spleen, and circulation | 20-40 mg/kg (daily) | Renca, CT26, 4T1 tumors | [20][21] |

Experimental Protocol: Murine Tumor Xenograft Efficacy Study

The following protocol outlines a standard workflow for evaluating the in vivo efficacy of this compound.

Caption: Standard workflow for a this compound in vivo efficacy study in a murine xenograft model.

1. Animal Model and Cell Lines:

-

Cells: A relevant human cancer cell line (e.g., U87MG glioblastoma, SKOV3 ovarian, RENCA renal).[16][22][23]

-

Animals: Immunocompromised mice (e.g., athymic nude or SCID mice) appropriate for the cell line.[12][16]

2. Tumor Implantation:

-

Procedure: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells suspended in PBS, sometimes mixed with Matrigel, into the flank of each mouse.[12] For orthotopic models, cells are implanted into the relevant organ (e.g., striatum for glioblastoma).[16]

-

Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[12]

3. Treatment:

-

Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle control, this compound 40 mg/kg).

-

Dosing: Administer this compound or vehicle daily via oral gavage.[12][22] Intermittent schedules like 5 days on/2 days off may also be used.[16]

-

Measurements: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.[12][24]

4. Endpoint Analysis:

-

Termination: The study is terminated when tumors in the control group reach a predetermined size or after a fixed duration (e.g., 21-28 days).[24]

-

Tumor Analysis: At necropsy, tumors are excised and weighed.[15]

-

Pharmacodynamic Readouts: A portion of the tumor is fixed in formalin for immunohistochemical analysis of microvessel density (using CD31 staining), proliferation (Ki-67), and apoptosis (TUNEL).[16][22] Another portion may be snap-frozen for PK analysis or Western blotting to assess target phosphorylation.

Conclusion

Murine models provide a robust platform for characterizing the pharmacokinetic and pharmacodynamic profile of this compound. Pharmacokinetic studies reveal a short half-life and the formation of a critical active metabolite, with dosing time and sex emerging as variables that can influence drug exposure. Pharmacodynamic assessments consistently demonstrate this compound's potent anti-angiogenic and anti-tumor effects across various cancer types, often at doses between 40 and 80 mg/kg. The detailed protocols and summarized data presented in this guide serve as a foundational resource for the design and interpretation of preclinical studies aimed at optimizing the therapeutic potential of this compound and similar multi-targeted kinase inhibitors.

References

- 1. This compound: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound Malate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Determination of this compound and its active metabolite, N-desethyl this compound in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Consequence of Dose Scheduling of this compound on Host Immune Response Elements and Vaccine Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relationship Between this compound Pharmacokinetics and Administration Time: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Contrasting effects of this compound within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of this compound in mouse plasma, brain tumor and normal brain using liquid chromatography-electrospray ionization-tandem mass spectrometry and pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Antitumor and Antimetastatic Activity of this compound in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiangiogenic and anti-invasive effects of this compound on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. ascopubs.org [ascopubs.org]

- 19. This compound Suppresses Tumor Growth and Metastases in a Highly Metastatic Mouse Mammary Cancer Model | Anticancer Research [ar.iiarjournals.org]

- 20. This compound depletes myeloid-derived suppressor cells and synergizes with a cancer vaccine to enhance antigen-specific immune responses and tumor eradication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Direct and Differential Suppression of Myeloid-derived Suppressor Cell Subsets by this compound is Compartmentally Constrained - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]

- 23. Inhibition of Tumor Growth and Sensitization to this compound by RNA Interference Targeting Programmed Death-ligand 1 in Mouse Renal Cell Carcinoma RenCa Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Investigating the Anti-Tumor Immune Response Modulation by Sunitinib

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor (TKI), is a standard therapy for metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).[1][2] Initially recognized for its potent anti-angiogenic effects, a substantial body of evidence now reveals its significant immunomodulatory properties. This compound reshapes the tumor microenvironment (TME) from an immunosuppressive to an immune-permissive state, primarily by targeting and reducing key immunosuppressive cell populations, namely myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[3][4] This activity enhances the function of effector T cells and creates a strong rationale for its use in combination with various immunotherapies, including checkpoint inhibitors and cancer vaccines. This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates the anti-tumor immune response, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling and logical pathways involved.

Core Mechanisms of Immunomodulation

This compound's immunomodulatory effects are multifaceted, stemming from its ability to inhibit several tyrosine kinase receptors, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Fms-like tyrosine kinase 3 (Flt3).[1][5][6] These receptors are expressed not only on tumor and endothelial cells but also on various immune cell populations, leading to a profound impact on the immune landscape.

Reduction of Myeloid-Derived Suppressor Cells (MDSCs)

One of the most well-documented immunomodulatory effects of this compound is the significant reduction of MDSCs. MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the blood, spleen, and TME of cancer patients, where they potently suppress T-cell responses.[1] this compound has been shown to decrease MDSC populations in both preclinical models and cancer patients.[7][8]

-

Mechanism: The reduction in MDSCs is largely attributed to the inhibition of STAT3 signaling, a key pathway for MDSC proliferation and survival.[9][10] this compound may also directly induce apoptosis in MDSCs.[11]

-

Impact: By depleting MDSCs, this compound alleviates a major source of immunosuppression, thereby restoring and enhancing the function of cytotoxic T lymphocytes (CTLs).[1][12] This effect is observed systemically in the periphery and, to a more variable extent, within the tumor itself.[11] Some studies suggest that factors within the TME, such as GM-CSF, can confer resistance to this compound's effects on MDSCs, highlighting the complexity of its localized action.[11]

Attenuation of Regulatory T cells (Tregs)

This compound also targets Tregs, another critical immunosuppressive cell population that hinders effective anti-tumor immunity.

-

Mechanism: this compound treatment leads to a decrease in the frequency and suppressive function of CD4+Foxp3+ Tregs.[3][13][14] The effect on Tregs is thought to be indirect, likely resulting from the altered cytokine milieu and reduced MDSC activity, rather than a direct cytotoxic effect on Tregs themselves.[3] Studies show this compound treatment can reduce Treg production of immunosuppressive cytokines like TGF-β and IL-10.[13][14]

-

Impact: The reduction in Treg numbers and function contributes to overcoming immune tolerance, protecting tumor antigen-specific CD8+ T cells from deletion and exhaustion.[13][14] A decrease in circulating Tregs in mRCC patients treated with this compound has been correlated with an increase in the type-1 T-cell (Th1) response, indicating a shift towards a more effective anti-tumor immune state.[3][15]

Modulation of Dendritic Cells (DCs) and Antigen Presentation

The effect of this compound on dendritic cells (DCs), the most potent antigen-presenting cells (APCs), is complex and appears to be highly dependent on timing and context.

-

Stimulatory Effects: Some studies show that this compound can promote DC maturation. For instance, DCs pulsed with this compound-treated sarcoma cells showed significant upregulation of co-stimulatory molecules like CD80 and CD86, leading to enhanced cross-priming of IFN-γ-producing effector T cells.[16][17] this compound-pretreated DCs can also drive T cells toward a Th1 phenotype.[18]

-

Inhibitory Effects: Conversely, other reports indicate that concurrent administration of this compound with an active vaccine can be detrimental, inhibiting the priming of T cells due to a drastic decrease in CD11b+CD11c+ APCs in lymphoid organs.[9] However, sequential delivery of this compound, timed to avoid the initial priming phase, allows for the desired vaccine-mediated boost in immunity.[9] Some research also suggests this compound has no major direct effect on DC phenotype or function.[1][19]

Enhancement of Effector T Cell Function

By mitigating the suppressive influence of MDSCs and Tregs, this compound indirectly enhances the activity of effector T cells. Treatment with this compound leads to:

-

An increase in the percentage of IFN-γ-producing CD8+ and CD4+ T cells.[3][9]

-

Increased infiltration of CD8+ T cells into the tumor microenvironment.[20][21]

-

A shift from a type-2 (pro-tumor) to a type-1 (anti-tumor) T-cell cytokine response.[3]

However, some conflicting reports suggest this compound can directly inhibit T-cell proliferation and function in vitro, highlighting potential direct immunosuppressive effects that must be considered, particularly concerning dosing and scheduling.[5][22]

Signaling Pathway Visualization

The immunomodulatory effects of this compound are a direct consequence of its inhibition of key signaling pathways.

Caption: this compound inhibits multiple RTKs, blocking STAT3 and angiogenic pathways.

Quantitative Data Summary

The effects of this compound on immune cell populations have been quantified in numerous preclinical and clinical studies.

Table 1: Effect of this compound on Immune Cell Populations (Preclinical Murine Models)

| Cell Type | Model | This compound Dose/Schedule | Change in Population | Reference |

| MDSCs | TC-1 Tumor | 20-60 mg/kg, daily for 9 days | Dose-dependent depletion in tumor, spleen, and circulation | [1] |

| RENCA, CT26, 4T1 | 40 mg/kg, daily for 9 days | Significant reduction in splenic MDSCs | [11] | |

| RENCA | 40 mg/kg, daily for 7 days | Granulocytic MDSCs reduced by 52%; Monocytic by 68% in tumor | [21] | |

| Tregs | HCC Model | 40 mg/kg, every other day for 2 weeks | Significant decrease in Treg frequency | [13][14] |

| MC38-CEA | ~28 mg/kg/day for 4 weeks | Decrease in circulating Tregs | [6] | |

| CD8+ T cells | TC-1 Tumor | 40 mg/kg, daily for 9 days | ~2-fold increase in tumor; enhanced activation (CD69) | [1] |

| HCC Model | 40 mg/kg, every other day for 2 weeks | Protected from tumor-induced deletion | [13][14] | |

| RENCA | 40 mg/kg, daily for 7 days | Predominant immune infiltrate (38% of cells) in tumor | [21] | |

| APCs | 4T1 Tumor | 1mg, daily for 7 days (concurrent w/ vaccine) | Drastic decrease in CD11b+CD11c+ cells in lymph nodes | [9] |

Table 2: Effect of this compound on Immune Cell Populations (Human Clinical Studies)

| Cell Type | Cancer Type | This compound Schedule | Change in Population | Reference |

| MDSCs | mRCC | Standard | Significant reduction in peripheral blood (CD33+HLA-DR- & CD15+CD14-) | [7][8] |

| Tregs | mRCC | 50 mg/day (1 cycle) | Reduction in percentage of Tregs (not statistically significant) | [3] |

| mRCC | 50 mg/day (28 days) | Median 68% decrease of Foxp3+ Tregs in peripheral blood | [15] | |

| T cells (IFN-γ+) | mRCC | 50 mg/day (1 cycle) | Significant increase in IFN-γ+ CD3+ and CD4+ T cells | [3] |

| Leukocytes | mRCC | Standard | Significant reversible declines in total leukocytes, neutrophils, CD3 & CD4 T cells | [23] |

Table 3: this compound in Combination Immunotherapy - Clinical Outcomes

| Therapy Combination | Cancer Type | Comparator | Primary Outcome | Reference |

| Pembrolizumab + Axitinib (B1684631) | Advanced Kidney Cancer | This compound | Longer overall survival and progression-free survival (PFS) | [24] |

| Avelumab + Axitinib | Advanced Kidney Cancer | This compound | Longer median PFS (13.8 vs 8.4 months) | [24] |

| Nivolumab + Ipilimumab | Advanced Kidney Cancer | This compound | Higher 18-month overall survival rate (78% vs 68%) | [25] |

| Lenvatinib + Pembrolizumab | Advanced Kidney Cancer | This compound | Longer median PFS (23.9 vs 9.2 months) | [26] |

Note: Several trials use axitinib or lenvatinib, other TKIs, in combination with immunotherapy, showing superiority over this compound monotherapy. These trials establish a benchmark and rationale for combining TKIs with immunotherapy.

Key Experimental Protocols

Flow Cytometry for Immune Cell Phenotyping

This protocol is used to quantify populations of immune cells in peripheral blood, spleen, or single-cell suspensions from tumors.

-

Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque). For spleen or tumors, create single-cell suspensions by mechanical dissociation and/or enzymatic digestion, followed by red blood cell lysis.

-

Antibody Staining: Resuspend cells in FACS buffer. Add a cocktail of fluorescently-conjugated antibodies against cell surface markers.

-

MDSCs (murine): Anti-CD11b, Anti-Gr-1.[1]

-

MDSCs (human): Anti-CD33, Anti-HLA-DR, Anti-CD15, Anti-CD14.[7][8]

-

Tregs (human/murine): Anti-CD3, Anti-CD4, Anti-CD25. Follow with intracellular staining for Foxp3 using a fixation/permeabilization kit.[3][13]

-

Effector T cells: Anti-CD3, Anti-CD4, Anti-CD8.

-

-

Intracellular Cytokine Staining (for T-cell function):

-

Stimulate cells ex vivo for 4-6 hours with a cell stimulant (e.g., PMA/Ionomycin or anti-CD3/CD28 antibodies) in the presence of a protein transport inhibitor (e.g., Brefeldin A).[3]

-

Perform surface staining as described above.

-

Fix and permeabilize cells.

-

Stain with antibodies against intracellular cytokines (e.g., Anti-IFN-γ, Anti-IL-4).[3]

-

-

Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data using appropriate software to gate on specific cell populations and quantify their percentages.

Western Blot for Signaling Pathway Inhibition

This method is used to assess the phosphorylation status of key signaling proteins like STAT3.

-

Cell Lysis: Culture cells (e.g., tumor cells, MDSCs) and treat with this compound at various concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate denatured protein samples by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3).

-

Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an HRP substrate to produce a chemiluminescent signal, which is captured on X-ray film or with a digital imager.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-STAT3) to confirm equal protein loading.

Visualizing Workflows and Logical Relationships

Preclinical Experimental Workflow

Caption: Workflow for evaluating this compound and immunotherapy combinations in vivo.

Logical Cascade of this compound's Immunomodulation

Caption: Logical flow from this compound administration to enhanced anti-tumor immunity.

Clinical Implications and Combination Strategies

The ability of this compound to reduce immunosuppressive cells and normalize tumor vasculature makes it an attractive partner for immunotherapy. By "reconditioning" the TME, this compound can create a more favorable environment for immune-based treatments to work effectively.[20][27]

-

Combination with Checkpoint Inhibitors: this compound can increase the expression of PD-1 and PD-L1 in the TME.[20] While this may seem counterintuitive, it provides a stronger rationale for combining this compound with PD-1/PD-L1 blockade. The this compound-induced increase in CD8+ T-cell infiltration provides the necessary effector cells that can then be "unleashed" by the checkpoint inhibitor, leading to synergistic anti-tumor activity.[20][21]

-

Combination with Cancer Vaccines: The timing of administration is critical. Sequential therapy, where this compound is given before a vaccine, can deplete MDSCs and Tregs, creating an optimal window for the vaccine to prime a robust, antigen-specific T-cell response.[6][9][27] Concurrent administration may abrogate the vaccine's effect.[9]

-

Combination with Adoptive Cell Therapy (ACT): By reducing immunotolerance, this compound can enable the effective transfer and function of tumor antigen-specific T cells, leading to the elimination of established tumors in preclinical models.[13][14]

Conclusion

This compound is more than an anti-angiogenic agent; it is a potent modulator of the anti-tumor immune response. Its primary immunomodulatory mechanisms involve the depletion of MDSCs and Tregs through the inhibition of pathways like STAT3. This reduction in immunosuppression fosters a more robust effector T-cell response and enhances T-cell infiltration into the tumor. While its direct effects on APCs and T cells can be complex and context-dependent, the net effect is a shift toward an immune-active tumor microenvironment. These properties provide a strong mechanistic foundation for the rational design of combination therapies, pairing this compound with checkpoint inhibitors, therapeutic vaccines, and other immunotherapies to improve clinical outcomes for cancer patients. Further research into optimal dosing, scheduling, and patient selection will continue to refine its role in the immuno-oncology landscape.

References

- 1. This compound depletes myeloid-derived suppressor cells and synergizes with a cancer vaccine to enhance antigen-specific immune responses and tumor eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound reverses type-1 immune suppression and decreases T-regulatory cells in renal cell carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pilot study of autologous tumor lysate-loaded dendritic cell vaccination combined with this compound for metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunological Effects of Multikinase Inhibitors for Kidney Cancer: A Clue for Integration with Cellular Therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Consequence of Dose Scheduling of this compound on Host Immune Response Elements and Vaccine Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Combination of this compound with anti-tumor vaccination inhibits T cell priming and requires careful scheduling to achieve productive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deciphering the anticancer mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct and Differential Suppression of Myeloid-derived Suppressor Cell Subsets by this compound is Compartmentally Constrained - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound represses regulatory T cells to overcome immunotolerance in a murine model of hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. ascopubs.org [ascopubs.org]

- 16. Frontiers | this compound Exerts In Vitro Immunomodulatory Activity on Sarcomas via Dendritic Cells and Synergizes With PD-1 Blockade [frontiersin.org]

- 17. This compound Exerts In Vitro Immunomodulatory Activity on Sarcomas via Dendritic Cells and Synergizes With PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ashpublications.org [ashpublications.org]

- 20. Modulating the tumor immune microenvironment with this compound malate supports the rationale for combined treatment with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Modulation of immune cell infiltrate with this compound to improve anti-PD1 therapy in preclinical tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound impairs the proliferation and function of human peripheral T cell and prevents T-cell-mediated immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. karger.com [karger.com]

- 24. Targeted Therapy–Immunotherapy Combination for Kidney Cancer - NCI [cancer.gov]

- 25. news-medical.net [news-medical.net]

- 26. emjreviews.com [emjreviews.com]

- 27. This compound facilitates the activation and recruitment of therapeutic anti-tumor immunity in concert with specific vaccination - PMC [pmc.ncbi.nlm.nih.gov]

Sunitinib's Role in Inhibiting c-KIT and FLT3 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Sunitinib, a multi-targeted tyrosine kinase inhibitor, with a specific focus on its role in the inhibition of the c-KIT and FMS-like tyrosine kinase 3 (FLT3) signaling pathways. This document details the molecular interactions, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling cascades.

Introduction to this compound and its Targets: c-KIT and FLT3

This compound malate (B86768) is an oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It has demonstrated both anti-angiogenic and anti-tumor activities and is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2][3] this compound's therapeutic efficacy stems from its ability to block key signaling pathways involved in tumor growth, proliferation, and angiogenesis by targeting several RTKs, including platelet-derived growth factor receptors (PDGFRs), vascular endothelial growth factor receptors (VEGFRs), the stem cell factor receptor (c-KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3]

c-KIT , also known as CD117, is a type III receptor tyrosine kinase that plays a crucial role in the development and maintenance of various cell types, including hematopoietic stem cells, mast cells, and the interstitial cells of Cajal.[3] Upon binding to its ligand, stem cell factor (SCF), c-KIT dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are vital for cell survival and proliferation.[3] Activating mutations in the KIT gene can lead to ligand-independent, constitutive activation of the receptor, driving the pathogenesis of various cancers, most notably GIST.[3]

FLT3 is another class III receptor tyrosine kinase predominantly expressed in hematopoietic progenitor cells.[4] Its activation by the FLT3 ligand (FL) triggers signaling pathways that regulate cell survival, proliferation, and differentiation.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[5] These mutations result in constitutive activation of FLT3, leading to uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[5]

Mechanism of Action: this compound's Inhibition of c-KIT and FLT3

This compound exerts its inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic domain of target kinases.[6] By occupying the ATP-binding pocket, this compound prevents the autophosphorylation and subsequent activation of c-KIT and FLT3, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.[6]

Structural studies have revealed that this compound binds to the unactivated, autoinhibited conformation of c-KIT.[6] The drug occupies the ATP-binding pocket between the N and C lobes of the kinase domain.[6] While this compound is effective against wild-type c-KIT and certain imatinib-resistant mutants, some mutations in the activation loop can confer resistance by accelerating the rate of autoactivation, a state to which this compound binds less effectively.[6]

In the context of FLT3, this compound is classified as a type I inhibitor, meaning it can bind to both the active and inactive conformations of the kinase.[4] This allows it to inhibit both FLT3-ITD and FLT3-TKD mutations.[7] However, its potency can vary depending on the specific mutation.[7]

Quantitative Data: this compound's Inhibitory Potency

The inhibitory activity of this compound against c-KIT and FLT3 has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following tables summarize the IC50 values of this compound for various forms of c-KIT and FLT3 in different experimental settings.

Table 1: this compound IC50 Values for c-KIT

| Target | Mutation Type | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |

| c-KIT | Wild-Type | Cell-free | - | 56 | [8] |

| c-KIT | Exon 9 Mutant | In vitro | - | Superior to imatinib (B729) | [3] |

| c-KIT | Exon 11 Mutant | In vitro | - | Similar to imatinib | [3] |

| c-KIT | ATP-binding pocket (Exons 13 & 14) | Cellular | - | Sensitive | [9] |

| c-KIT | Activation loop (Exon 17) | Cellular | - | Resistant | [10] |

Table 2: this compound IC50 Values for FLT3

| Target | Mutation Type | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |

| FLT3 | Wild-Type | Phosphorylation | - | 250 | [11] |

| FLT3 | ITD | Phosphorylation | - | 50 | [11] |

| FLT3 | D835Y (TKD) | Phosphorylation | - | 30 | [11] |

| FLT3 | ITD | Cellular (Proliferation) | MV4-11 | 1 | [11] |

| FLT3 | ITD | Cellular (Proliferation) | Ba/F3 | Equally effective as D835Y | [7] |

| FLT3 | D835Y (TKD) | Cellular (Proliferation) | Ba/F3 | Equally effective as ITD | [7] |

| FLT3 | - | Cell-free | - | 12 | [8] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the c-KIT and FLT3 signaling pathways and the point of inhibition by this compound.

Caption: c-KIT signaling pathway and this compound's point of inhibition.

Caption: FLT3 signaling pathway and this compound's point of inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the inhibitory activity of this compound on c-KIT and FLT3.

Cellular Kinase Phosphorylation Assay (Western Blot)

This protocol details the steps to determine the effect of this compound on the phosphorylation status of c-KIT or FLT3 in cultured cells.

Materials:

-

Cancer cell line expressing the target kinase (e.g., GIST-T1 for c-KIT, MV4-11 for FLT3-ITD).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound malate.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies: anti-phospho-c-KIT (Tyr719), anti-c-KIT, anti-phospho-FLT3 (Tyr591), anti-FLT3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12] Incubate on ice for 30 minutes with occasional vortexing.[13]

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13] Collect the supernatant and determine the protein concentration using a BCA protein assay.[13]

-

SDS-PAGE: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13] Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-c-KIT or anti-phospho-FLT3) diluted in blocking buffer overnight at 4°C with gentle agitation.[12]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To determine the total amount of the target protein and the loading control, the membrane can be stripped of the primary and secondary antibodies and re-probed with antibodies against total c-KIT or FLT3, and subsequently with an antibody for a loading control.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound malate.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from nM to µM concentrations) for 72 hours. Include a vehicle-only control (DMSO).

-

MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the efficacy of this compound.

Caption: General experimental workflow for assessing this compound's efficacy.

Clinical Relevance and Conclusion

The inhibition of c-KIT and FLT3 by this compound is of significant clinical importance. In GIST, where activating mutations in KIT are the primary oncogenic driver, this compound provides a crucial second-line therapeutic option for patients who have developed resistance to imatinib.[3] Clinical trials have demonstrated that this compound can improve progression-free survival in this patient population.[3]

In AML, the presence of FLT3 mutations is a negative prognostic factor.[5] this compound's ability to target mutated FLT3 has been explored in clinical trials, often in combination with standard chemotherapy.[8] While responses have been observed, the development of resistance remains a challenge.[15]

References

- 1. This compound: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Clinical response to this compound as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 Inhibitors | Oncohema Key [oncohemakey.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and this compound in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitivity toward sorafenib and this compound varies between different activating and drug-resistant FLT3-ITD mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute Myelogenous Leukemia - this compound - FLT3 mutation - LARVOL VERI [veri.larvol.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Reactome | this compound-resistant KIT mutants do not bind this compound [reactome.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. benchchem.com [benchchem.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. Emergence of polyclonal FLT3 tyrosine kinase domain mutations during sequential therapy with sorafenib and this compound in FLT3-ITD-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Intracellular Distribution of Sunitinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunitinib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of various malignancies, including renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Its efficacy is intrinsically linked to its ability to reach and inhibit intracellular targets such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). Understanding the mechanisms governing its entry into cancer cells, its subsequent distribution among subcellular compartments, and the factors that influence these processes is critical for optimizing therapeutic strategies and overcoming drug resistance. This guide provides a comprehensive overview of the cellular uptake and intracellular localization of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms and pathways involved.

Cellular Uptake Mechanisms: A Tale of Diffusion and Efflux

The cellular uptake of this compound is a dynamic process primarily governed by its physicochemical properties and interaction with membrane transporters.

Passive Diffusion

This compound is characterized as a hydrophobic (logP = 5.2) and weak base (pKa = 8.95) molecule. These properties allow it to readily cross the plasma membrane via passive diffusion, moving down its concentration gradient into the cell's cytoplasm. This is considered the primary mechanism of cellular entry.

Role of Membrane Transporters

While passive diffusion is the main entry route, membrane transporters, particularly those from the ATP-binding cassette (ABC) superfamily, play a significant role in limiting its intracellular accumulation through active efflux.

-

ATP-Binding Cassette (ABC) Transporters: this compound has been identified as a substrate and an inhibitor of several key ABC transporters known to confer multidrug resistance.

-

P-glycoprotein (ABCB1): Studies have shown that this compound has a low to moderate affinity for ABCB1. It is actively transported by ABCB1, and its absence in knockout mouse models leads to a 2.9-fold increase in brain penetration, indicating its role in limiting drug distribution to sanctuary sites like the central nervous system. This compound also inhibits ABCB1-mediated efflux with an IC50 of 6.7 µM.

-

Breast Cancer Resistance Protein (ABCG2): this compound is also a substrate and a potent inhibitor of ABCG2. It can completely reverse ABCG2-mediated drug resistance at a concentration of 2 µM and inhibits the transporter with an IC50 of 1.33 µM for substrate binding.

-

Multidrug Resistance-Associated Proteins (ABCCs): this compound is not significantly transported by ABCC2 or ABCC4. However, it does inhibit the function of both ABCC2 and ABCC4.

-

-

Solute Carrier (SLC) Transporters: Unlike other TKIs such as imatinib, the intracellular uptake of this compound does not appear to be significantly affected by SLC transporters, including organic cation transporters (OCTs) or organic anion transporting polypeptides (OATPs).

Caption: this compound Cellular Uptake and Efflux.

Intracellular Distribution: The Lysosome as a Drug Reservoir

Once inside the cell, this compound does not distribute uniformly. Its intrinsic autofluorescent properties have enabled fluorescence microscopy studies to reveal a striking pattern of subcellular localization.

Lysosomal Sequestration

The most significant aspect of this compound's intracellular distribution is its extensive accumulation within lysosomes.[1][2][3][4] This phenomenon, also known as "lysosomal trapping," is a direct consequence of its chemical nature as a weak base.[1]

The mechanism is as follows:

-

Diffusion: The uncharged, lipophilic form of this compound freely diffuses from the neutral cytoplasm (pH ~7.2-7.4) across the lysosomal membrane.

-

Protonation and Trapping: Inside the highly acidic lumen of the lysosome (pH ~4.5-5.0), this compound becomes protonated. This charged, hydrophilic form is unable to diffuse back across the membrane and becomes effectively trapped.[5]

-

Accumulation: This process leads to a massive accumulation of this compound within lysosomes, with concentrations potentially reaching over 1000-fold higher than in the surrounding cytoplasm.[6]

Implications for Drug Action and Resistance

Lysosomal sequestration is a double-edged sword. While it dramatically increases the total intracellular drug concentration, it simultaneously reduces the bioavailable concentration of this compound in the cytoplasm and nucleus, where its target tyrosine kinases reside.[1] This sequestration is a novel and critical mechanism of acquired drug resistance.[1][2][3][4]

Studies have shown that cancer cells made resistant to this compound through continuous exposure exhibit a significantly higher number of lysosomes and sequester the drug more efficiently than their sensitive parental counterparts.[1][2] Despite having a 1.7- to 2.5-fold higher total intracellular this compound concentration, these resistant cells show unaffected levels of key downstream signaling proteins like p-Akt and p-ERK 1/2, indicating the drug is not reaching its targets to exert its inhibitory effect.[1][2]

Caption: Mechanism of Lysosomal Sequestration.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: this compound Concentrations and In Vitro Efficacy

| Parameter | Cell Lines / Condition | Value | Reference |

| IC50 (In Vitro Proliferation) | 786-O, HT-29, DLD-1, HCT116, MCF-7 | 1.4 - 2.3 µmol/L | [1][2] |

| Plasma Concentration (Mice) | 40 mg/kg/day for 1 month | 1.0 ± 0.1 µmol/L | [1][2] |

| Intratumoral Concentration (Mice) | 40 mg/kg/day for 1 month | 10.9 ± 0.5 µmol/L | [1][2] |

| Plasma Concentration (Patients) | 37.5-50 mg/day for ≥4 weeks | 0.3 ± 0.1 µmol/L | [1][2] |

| Intratumoral Concentration (Patients) | 37.5-50 mg/day for ≥4 weeks | 9.5 ± 2.4 µmol/L | [1][2] |

| Increase in Intracellular this compound in Resistant Cells | 786-O and HT-29 cells | 1.7- to 2.5-fold higher | [1][2] |

Table 2: this compound Interaction with ABC Transporters

| Transporter | Interaction | Parameter | Value | Reference |

| ABCB1 (P-gp) | Inhibition of substrate binding | IC50 | 14.2 µM | |

| Stimulation of ATPase activity | EC50 | 15.1 ± 3.10 µM | ||

| ABCG2 (BCRP) | Inhibition of substrate binding | IC50 | 1.33 µM | |

| Stimulation of ATPase activity | EC50 | 0.18 ± 0.05 µM | ||

| ABCB1 & ABCG2 | Brain-to-Plasma Ratio Increase (Mdr1a/b(-/-)Bcrp1(-/-) mice vs WT) | Fold Change | 20.5 |

Signaling Pathways

This compound's primary mechanism of action is the inhibition of multiple receptor tyrosine kinases (RTKs). However, its intracellular sequestration has profound implications for its ability to modulate these pathways.

Target Inhibition

This compound potently inhibits VEGFRs and PDGFRs, which are crucial for tumor angiogenesis and proliferation. This blockade disrupts downstream signaling cascades, primarily the PI3K/Akt/mTOR pathway (promoting cell survival) and the Ras/Raf/MEK/ERK (MAPK) pathway (promoting cell proliferation).

Signaling in Resistant Cells

A key finding in this compound-resistant cells is that despite the high intracellular accumulation of the drug within lysosomes, the phosphorylation levels of key downstream effectors like Akt and ERK1/2 remain comparable to untreated parental cells.[1][2] This demonstrates that lysosomal trapping effectively prevents this compound from reaching its cytoplasmic targets, thus rendering it ineffective and allowing pro-survival and pro-proliferative signaling to continue unabated.

Caption: this compound's Inhibition of Target Signaling Pathways.

Experimental Protocols

This section details generalized protocols for key experiments used to investigate the cellular uptake and distribution of this compound.

Cell Viability (MTT) Assay

This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).

-

Objective: To measure the cytotoxic/cytostatic effect of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., 786-O, HT-29).

-

96-well plates.

-

Complete culture medium.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

-

MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Aspirate the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.

-

Intracellular this compound Visualization and Co-localization

This protocol uses fluorescence microscopy to visualize this compound's subcellular distribution.

-

Objective: To determine if this compound co-localizes with lysosomes.

-

Materials:

-

Cancer cell lines.

-

Glass-bottom dishes or chamber slides.

-

This compound.

-

LysoTracker™ Red DND-99 (or other lysosomal marker).

-

Hoechst 33342 (for nuclear staining).

-

Confocal microscope.

-

-

Procedure:

-

Cell Culture: Seed cells on glass-bottom dishes and allow them to adhere.

-

This compound Treatment: Treat cells with a desired concentration of this compound for a specified time (e.g., 1-24 hours).

-

Lysosomal Staining: In the final 30-60 minutes of this compound incubation, add LysoTracker™ Red to the medium according to the manufacturer's protocol to stain acidic compartments.

-

Nuclear Staining: Add Hoechst 33342 to stain nuclei.

-

Imaging: Wash cells with fresh medium or PBS. Image the cells live using a confocal microscope. This compound's autofluorescence can be detected using an excitation wavelength around 405-430 nm and emission around 540 nm.[6] LysoTracker Red is typically excited around 577 nm and emits at 590 nm.

-

Analysis: Merge the images from the this compound and LysoTracker channels. Overlapping signals (appearing yellow/orange) indicate co-localization within lysosomes.

-

Western Blot for Signaling Pathway Analysis

This protocol assesses the effect of this compound on the activation state of key signaling proteins.

-

Objective: To quantify the levels of phosphorylated Akt (p-Akt) and ERK (p-ERK) following this compound treatment.

-

Materials:

-

Cancer cell lines.

-

This compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-GAPDH/β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL substrate and imaging system.

-

-

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.

-

Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in sample buffer and separate by size on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate overnight at 4°C with the desired primary antibody (e.g., anti-p-Akt).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize p-Akt and p-ERK levels to their respective total protein levels and the loading control.

-

Caption: Experimental Workflow for Studying this compound Resistance.

Conclusion

The cellular pharmacokinetics of this compound are complex, beginning with efficient entry into the cell via passive diffusion, which is counteracted by efflux pumps such as ABCB1 and ABCG2. Once inside, its distribution is dominated by extensive sequestration within lysosomes. This trapping mechanism, driven by the pH gradient between the cytoplasm and the acidic lysosomal lumen, is a major contributor to the development of acquired drug resistance by limiting the availability of this compound to its kinase targets. A thorough understanding of these uptake, distribution, and resistance mechanisms is paramount for the rational design of strategies to improve this compound's therapeutic index, such as co-administration with efflux pump inhibitors or agents that modulate lysosomal function.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. atcc.org [atcc.org]

- 4. benchchem.com [benchchem.com]

- 5. The multitargeted receptor tyrosine kinase inhibitor this compound induces resistance of HER2 positive breast cancer cells to trastuzumab-mediated ADCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

Understanding the chemical synthesis pathway of Sunitinib malate

An In-depth Technical Guide to the Chemical Synthesis of Sunitinib Malate (B86768)

Introduction

This compound malate, marketed under the trade name Sutent®, is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It is a crucial anti-cancer agent approved for the treatment of Gastrointestinal Stromal Tumors (GIST) and advanced Renal Cell Carcinoma (RCC).[3] this compound functions by blocking the signaling pathways of multiple RTKs involved in tumor growth, pathologic angiogenesis, and metastatic progression.[3][4] This technical guide details the common chemical synthesis pathways for this compound malate, providing experimental protocols, quantitative data, and process visualizations for researchers and drug development professionals. The synthesis fundamentally involves the preparation of two key heterocyclic intermediates, their subsequent condensation, and final salt formation.

Overall Synthesis Pathway

The synthesis of this compound malate is a multi-step process that culminates in the condensation of a pyrrole-carboxamide intermediate with a fluoro-oxindole intermediate, followed by salt formation with L-malic acid. The general synthetic scheme is outlined below.

Caption: Overall synthetic route for this compound malate.

Step 1: Synthesis of Key Intermediates

The synthesis begins with the parallel preparation of two core heterocyclic structures.

A. Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Pyrrole Intermediate)

This key intermediate is synthesized starting from commercially available materials like ethyl acetoacetate or ketene (B1206846) dimer.[5][6] The process typically involves a Knorr-type pyrrole synthesis, followed by hydrolysis, decarboxylation, amidation with N,N-diethylethylenediamine, and finally a Vilsmeier-Haack formylation to install the aldehyde group.[7]

Experimental Protocol (Amidation & Formylation):

-

Amidation: 2,4-dimethyl-1H-pyrrole-3-carboxylic acid is reacted with N,N-diethylethylenediamine.[8] The carboxylic acid can be activated using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDCI) to facilitate amide bond formation.[3]

-

Formylation: The resulting amide is then subjected to a Vilsmeier-Haack reaction using a reagent prepared from phosphorus oxychloride and dimethylformamide (DMF) to introduce the formyl group at the 5-position of the pyrrole ring.[7]

-

Work-up: The reaction mixture is typically quenched with an aqueous base, and the product is isolated via filtration or extraction.

An improved synthesis method involves a solvent-free decarboxylation process, which significantly enhances the efficiency of producing the precursor to this intermediate.[5]

B. Synthesis of 5-Fluoro-2-indolinone (Oxindole Intermediate)